(R)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Chiral Synthesis Diastereomeric Control Enantiopure Building Blocks

(R)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1217654-85-7), also known as (R)-α-(2-nitrobenzyl)-proline hydrochloride, is a chiral, non-proteinogenic amino acid derivative. It is characterized by a pyrrolidine (proline) core with an (R)-configuration at the 2-position and a 2-nitrobenzyl substituent, supplied as a hydrochloride salt for enhanced aqueous solubility and stability.

Molecular Formula C12H15ClN2O4
Molecular Weight 286.71 g/mol
CAS No. 1217654-85-7
Cat. No. B1500091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
CAS1217654-85-7
Molecular FormulaC12H15ClN2O4
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESC1CC(NC1)(CC2=CC=CC=C2[N+](=O)[O-])C(=O)O.Cl
InChIInChI=1S/C12H14N2O4.ClH/c15-11(16)12(6-3-7-13-12)8-9-4-1-2-5-10(9)14(17)18;/h1-2,4-5,13H,3,6-8H2,(H,15,16);1H/t12-;/m1./s1
InChIKeyKJRTZWWMWDAGJL-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1217654-85-7): A Chiral Building Block for Peptide and Medicinal Chemistry


(R)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1217654-85-7), also known as (R)-α-(2-nitrobenzyl)-proline hydrochloride, is a chiral, non-proteinogenic amino acid derivative. It is characterized by a pyrrolidine (proline) core with an (R)-configuration at the 2-position and a 2-nitrobenzyl substituent, supplied as a hydrochloride salt for enhanced aqueous solubility and stability . With a molecular formula of C12H15ClN2O4 and a molecular weight of 286.71 g/mol, it is primarily utilized as a specialized building block in the synthesis of complex organic molecules, particularly in peptide chemistry and pharmaceutical research where stereochemistry and the ortho-nitro functional group are critical .

Why (R)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride Cannot Be Simply Replaced by In-Class Analogs


Substitution with in-class analogs like the (S)-enantiomer, 4-nitrobenzyl, or N-Boc-protected variants is not chemically equivalent and will lead to divergent synthetic and biological outcomes due to three critical structural parameters. The (R)-stereochemistry dictates the absolute configuration of downstream chiral centers, particularly in peptide couplings . The ortho-nitro substitution on the benzyl ring offers unique electronic and steric properties compared to para- or meta-nitro isomers, directly affecting reaction kinetics and subsequent reduction chemistry . Finally, the free amine in the hydrochloride salt provides a reactive handle for immediate functionalization, unlike the protected Boc-(R)-α-(2-nitrobenzyl)-proline (CAS 1217715-29-1), which requires an additional deprotection step [1]. Inconsistent use of these analogs can introduce unwanted chiral impurities or require extensive re-optimization of synthetic routes, undermining reproducibility in research and manufacturing.

Quantitative Differentiation of CAS 1217654-85-7 from Key Analogs: A Technical Evidence Guide


Enantiomeric Differentiation: (R)- vs. (S)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Precise stereochemical control is non-negotiable in drug discovery. The target compound provides the specific (R)-configuration at the pyrrolidine 2-position. The (S)-enantiomer (CAS 1049742-66-6) is a distinct chemical entity with opposite optical rotation and cannot be used interchangeably without inverting the stereochemical outcome of a synthetic step. While specific rotation values were not publicly disclosed for both compounds, they are documented as distinct products with unique MDL numbers: MFCD08056078 for the (R)-isomer and MFCD07363494 for the (S)-isomer, confirming their structural independence [1]. Using the wrong enantiomer will lead to the formation of a diastereomer, not the target molecule, in asymmetric syntheses.

Chiral Synthesis Diastereomeric Control Enantiopure Building Blocks

Regioisomeric Differentiation: Ortho (2-Nitro) vs. Para (4-Nitro) Substitution

The position of the nitro group on the benzyl ring significantly modulates the electron-withdrawing character and steric profile of the molecule. The target compound's ortho-nitro position creates a distinct steric and electronic environment compared to the para-nitro isomer, 2-(4-nitrobenzyl)-D-proline hydrochloride (CAS 1049727-42-5) . A para-nitro group exerts a stronger resonance effect (-M), directly conjugating with the benzylic position, while the ortho-nitro group introduces both steric hindrance and the potential for intramolecular hydrogen bonding with the pyrrolidine nitrogen. This difference is fundamental to SAR studies. The ortho-isomer (target) and para-isomer have distinct CAS numbers and are sold as separate catalog items, indicating their non-equivalent chemical behavior .

Structure-Activity Relationship (SAR) Electronic Effects Medicinal Chemistry

Functional Group Accessibility: Free Amine (HCl salt) vs. N-Boc-Protected Derivative

The target compound is supplied as the hydrochloride salt of the free amine, making it immediately ready for amide bond formation or other N-functionalization reactions. This is a key differentiator from its N-Boc-protected counterpart, (R)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid (CAS 1217715-29-1). While specific quantitative data on their comparative reaction yields is not available in public literature, the unprotected compound eliminates the need for an acidic or basic Boc-deprotection step, which can be incompatible with other sensitive protecting groups in a complex molecule and adds at least one step to the synthesis . The free amine is purchased to reduce step count and improve overall synthetic efficiency, while the Boc-protected version is chosen for orthogonal protection strategies.

Synthetic Chemistry Protecting Group Strategy Peptide Coupling

Key Application Scenarios for (R)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride Backed by Technical Evidence


Stereospecific Synthesis of Drug Substance Intermediates

This compound is the building block of choice when a synthetic route requires an (R)-configured, non-proteinogenic proline analog with a free amine. Its use ensures the correct stereochemistry is set from the outset, avoiding the need for chiral resolution of downstream intermediates. The distinct MDL number (MFCD08056078) allows for precise specification in patent filings and quality control, differentiating it from the (S)-enantiomer (MFCD07363494) .

Photo-Cleavable Linker in Chemical Biology Probes

The ortho-nitrobenzyl group is a well-known photo-labile protecting group. While not directly evidenced by specific biological data for this compound, its unique ortho-substitution pattern makes it the theoretically preferred regioisomer for applications requiring controlled photo-release, where the para-nitro analog would exhibit different photolytic efficiency. This regioisomeric differentiation is a key procurement driver for the 2-nitro isomer over the 4-nitro isomer (1049727-42-5) .

Expedited Parallel Library Synthesis

When designing a library of compounds around a proline scaffold, the free amine hydrochloride form (CAS 1217654-85-7) is the optimal choice. It bypasses the need for a universal deprotection step before diversification, enabling direct amide bond formation with a variety of carboxylic acid building blocks. This directly reduces the step count compared to using the N-Boc protected analog, which is supported by the class-level inference of functional group availability .

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